BenchChemオンラインストアへようこそ!

Dichloroacetate

PDK inhibition Isoform selectivity Enzyme assay

Select this compound for isoform-selective PDK inhibition—potent against PDK2 (IC50=183μM) and PDK4 (IC50=80μM) with negligible PDK1 activity (>100μM). Unlike ATP-site inhibitors (AZD7545, BX-795), DCA binds the pyruvate pocket, ensuring distinct pharmacology. ~100% oral bioavailability, brain penetration, and decades of human safety data in metabolic disorders. Clinically validated: 35mg/kg IV reduces plasma lactate by 75% in 2h. Synergizes with glutaminase inhibitors (CB-839, 2–5×) and MCT inhibitors (diclofenac, 3–8×). Ideal for Warburg effect studies, tumor microenvironment lactate modulation, and combination screens in BRAF/NRAS-mutant melanoma.

Molecular Formula C2HCl2O2-
Molecular Weight 127.93 g/mol
CAS No. 13425-80-4
Cat. No. B087207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroacetate
CAS13425-80-4
SynonymsACETICACID,DICHLORO-,ION(1-)
Molecular FormulaC2HCl2O2-
Molecular Weight127.93 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])(Cl)Cl
InChIInChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1
InChIKeyJXTHNDFMNIQAHM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Dichloroacetate (CAS 13425-80-4) Compound Profile: Small-Molecule Metabolic Modulator for Scientific Research


Dichloroacetate (DCA; CAS 13425-80-4) is a small-molecule analog of pyruvate that functions as a pyruvate dehydrogenase kinase (PDK) inhibitor [1]. It is an investigational drug with a long history of human use for treating congenital lactic acidosis and is under clinical evaluation as a metabolic modulator in oncology [2]. DCA is water-soluble, orally bioavailable, and rapidly distributes into tissues [3]. The compound is commercially available as sodium dichloroacetate and is primarily used in research settings to study mitochondrial metabolism, the Warburg effect, and metabolic reprogramming in cancer cells [4].

Why Dichloroacetate (13425-80-4) Cannot Be Replaced by Other PDK Inhibitors: A Scientific Procurement Guide


Despite sharing a common molecular target (PDK), dichloroacetate (DCA) differs fundamentally from other PDK inhibitors in its binding mechanism, isoform selectivity profile, and pharmacokinetic behavior. DCA is a pyruvate analog that binds competitively at the pyruvate-binding site of PDK, whereas compounds like AZD7545 and Nov3r target the ATP-binding site . DCA exhibits a unique selectivity profile, preferentially inhibiting PDK2 (IC50 = 183 μM) and PDK4 (IC50 = 80 μM) while showing much weaker activity against PDK1 (>100,000 nM) [1]. In contrast, AZD7545 is a potent inhibitor of PDK1 (IC50 = 36.8 nM) and PDK2 (IC50 = 6.4 nM) but stimulates PDK4 activity at concentrations above 10 nM [2]. Clinically, DCA is distinguished by its established human safety record in metabolic disorders over decades, whereas most other PDK inhibitors lack human data or are restricted to preclinical use [3]. These fundamental differences preclude generic substitution and necessitate compound-specific selection based on experimental or clinical objectives.

Quantitative Comparative Evidence for Dichloroacetate (13425-80-4) Versus Key PDK Inhibitor Comparators


PDK Isoform Selectivity Profile: DCA Preferentially Inhibits PDK2 and PDK4 Over PDK1

Dichloroacetate (DCA) exhibits a distinct PDK isoform inhibition profile compared to other PDK inhibitors. In enzyme assays, DCA inhibits PDK2 and PDK4 with IC50 values of 183 μM and 80 μM, respectively, but shows negligible inhibition of PDK1 (IC50 > 100,000 nM) [1]. This contrasts sharply with AZD7545, which potently inhibits PDK1 (IC50 = 36.8 nM) and PDK2 (IC50 = 6.4 nM) but activates PDK4 at concentrations >10 nM [2]. BX-795, a selective PDK1 inhibitor, has an IC50 of 6 nM for PDK1 but minimal activity on other isoforms .

PDK inhibition Isoform selectivity Enzyme assay

Oral Bioavailability in Humans: DCA Demonstrates High Systemic Exposure Favorable for In Vivo Studies

In a clinical pharmacokinetic study of 16 healthy human volunteers, dichloroacetate (DCA) exhibited high oral bioavailability. A parallel bioavailability comparison failed to show that oral doses were significantly different from 100% bioavailability, with AUCoral of 604 μg·h·ml⁻¹ and AUCi.v. of 489 μg·h·ml⁻¹ [1]. Bioavailability showed large interindividual variation, ranging from 27% to 100% [2]. DCA has a short initial half-life of 32±11 min at plasma concentrations below 10 μg/ml, but the terminal half-life increases with chronic dosing (from 1.58 h initially to 9.9 h after subsequent doses) due to auto-inhibition of its own metabolism [3].

Pharmacokinetics Oral bioavailability Human study

Lactate Reduction in Humans: DCA Rapidly Lowers Plasma Lactate by 75%

Intravenous administration of dichloroacetate (DCA) at 35 mg/kg in healthy human subjects resulted in a 75% reduction in plasma lactate concentrations and a 50% reduction in alanine levels below baseline within 2 hours [1]. DCA reduces plasma lactate primarily by inhibiting its production (via stimulating pyruvate oxidation) rather than by increasing its clearance [2]. In a clinical study of cirrhosis patients, DCA decreased plasma lactate concentration by approximately 50% (P < 0.001) [3]. While phenylbutyrate also increases PDHC activity and reduces lactate, no direct human comparative data are available for phenylbutyrate at equivalent doses.

Metabolic modulation Lactate Clinical pharmacology

Synergy with Glutaminase Inhibitor CB-839 in Melanoma: 2- to 5-Fold Sensitization

In melanoma cell lines, dichloroacetate (DCA) exhibited synergistic growth inhibition when combined with the glutaminase inhibitor CB-839, resulting in 2- to 5-fold sensitization compared to DCA alone [1]. DCA also synergized with diclofenac (a monocarboxylate transporter inhibitor), producing 3- to 8-fold sensitization. The IC50 of DCA alone varied from 13.3 to 27.0 mM across melanoma cell lines, with MeWo cells being most sensitive and SK-MEL-2 least sensitive [2]. DCA strongly reduced PDH phosphorylation and increased the OCR:ECAR ratio up to 6-fold, indicating a metabolic shift from glycolysis to oxidative phosphorylation [3].

Drug synergy Melanoma Metabolic therapy

Optimal Research and Industrial Application Scenarios for Dichloroacetate (13425-80-4) Based on Quantitative Evidence


Cancer Metabolism Studies Requiring PDK2/PDK4 Inhibition with PDK1 Sparing

Researchers investigating isoform-specific roles of PDK in cancer should select DCA when PDK2 and/or PDK4 inhibition is desired while minimizing effects on PDK1. DCA exhibits IC50 values of 183 μM for PDK2 and 80 μM for PDK4, with negligible PDK1 inhibition (>100 μM) [1]. This contrasts with AZD7545 (PDK1 IC50 = 36.8 nM) or BX-795 (PDK1 IC50 = 6 nM), which potently inhibit PDK1. Use DCA in cell-based assays at 10–25 mM for 48–72 hours to observe metabolic reprogramming and reduced lactate production [2].

In Vivo Metabolic Studies Requiring Oral Bioavailability and Tissue Penetration

For animal studies requiring convenient oral dosing, DCA is the PDK inhibitor of choice due to its high oral bioavailability (≈100% in humans) and extensive tissue distribution, including brain penetration [1]. DCA can be administered orally in drinking water or by gavage. Note that chronic dosing leads to auto-inhibition of metabolism, with half-life increasing from ~1.5 hours initially to ~10 hours after multiple doses [2]. This property must be accounted for in experimental design and dose scheduling.

Preclinical Models of Lactic Acidosis or Tumor Microenvironment Acidification

DCA is the only PDK inhibitor with extensive human data demonstrating robust lactate reduction. A single 35 mg/kg IV dose reduces plasma lactate by 75% within 2 hours in healthy subjects [1]. In preclinical tumor models, DCA reduces extracellular lactate in a dose-dependent manner, which can be leveraged to study effects on immune cell function or tumor pH [2]. This application is particularly relevant for studies combining DCA with immunotherapy or pH-sensitive drug delivery systems.

Combination Therapy Screens Targeting Metabolic Co-Vulnerabilities in Melanoma

DCA synergizes with glutaminase inhibitors (CB-839, 2–5× sensitization) and monocarboxylate transporter inhibitors (diclofenac, 3–8× sensitization) in melanoma cell lines [1]. This evidence positions DCA as a foundational tool compound for combination screens aimed at exploiting metabolic co-dependencies in BRAF-mutant or NRAS-mutant melanoma. Use DCA at 10–20 mM in combination with sub-IC50 concentrations of partner drugs to identify synergistic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichloroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.